molecular formula C10H16N2S B13321313 1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine

1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine

Cat. No.: B13321313
M. Wt: 196.31 g/mol
InChI Key: DDDDDNPINLXNKL-UHFFFAOYSA-N
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Description

1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with an ethyl group and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrrolidine and thiophene rings contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the ethyl and thiophene substituents. One common method involves the reaction of thiophene-2-carbaldehyde with ethylamine to form an intermediate, which is then cyclized to form the pyrrolidine ring. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity .

Chemical Reactions Analysis

1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity. These interactions can affect various pathways, including those involved in neurotransmission and cellular signaling .

Comparison with Similar Compounds

1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine can be compared to other pyrrolidine and thiophene derivatives:

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for ongoing research and development.

Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

1-ethyl-2-thiophen-2-ylpyrrolidin-3-amine

InChI

InChI=1S/C10H16N2S/c1-2-12-6-5-8(11)10(12)9-4-3-7-13-9/h3-4,7-8,10H,2,5-6,11H2,1H3

InChI Key

DDDDDNPINLXNKL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1C2=CC=CS2)N

Origin of Product

United States

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